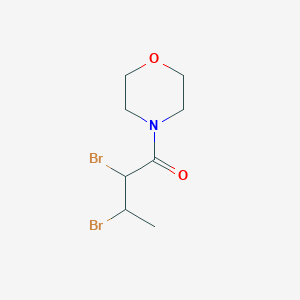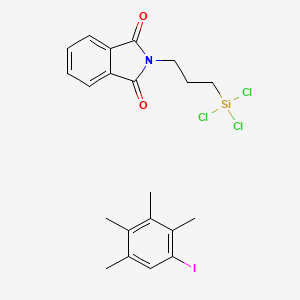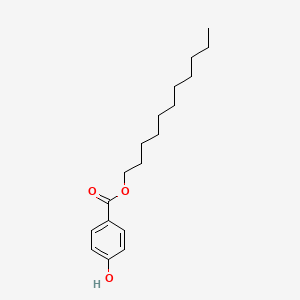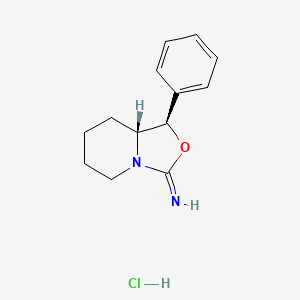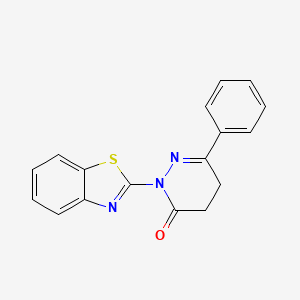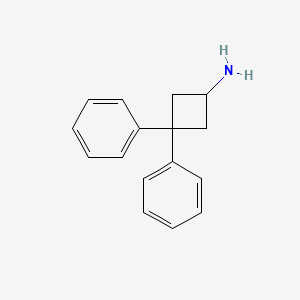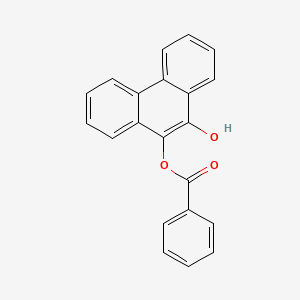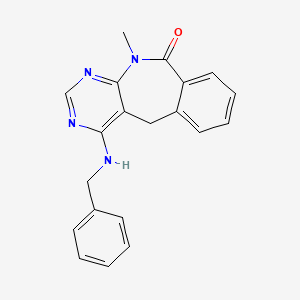
N-(1-(5-Fluoro-2-methoxyphenyl)ethyl)-4-(((5-(2-methylpropyl)-2-pyrimidinyl)amino)sulfonyl)ben zeneacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(5-Fluoro-2-methoxyphenyl)ethyl)-4-(((5-(2-methylpropyl)-2-pyrimidinyl)amino)sulfonyl)benzeneacetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(5-Fluoro-2-methoxyphenyl)ethyl)-4-(((5-(2-methylpropyl)-2-pyrimidinyl)amino)sulfonyl)benzeneacetamide typically involves multi-step organic reactions. The process may start with the preparation of the core aromatic and heterocyclic structures, followed by functional group modifications and coupling reactions. Common reagents used in these steps include fluorinating agents, sulfonyl chlorides, and amines. Reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, with temperature control and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-(5-Fluoro-2-methoxyphenyl)ethyl)-4-(((5-(2-methylpropyl)-2-pyrimidinyl)amino)sulfonyl)benzeneacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-(5-Fluoro-2-methoxyphenyl)ethyl)-4-(((5-(2-methylpropyl)-2-pyrimidinyl)amino)sulfonyl)benzeneacetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in a disease pathway.
Comparison with Similar Compounds
Similar Compounds
N-(1-(5-Fluoro-2-methoxyphenyl)ethyl)-4-(((5-(2-methylpropyl)-2-pyrimidinyl)amino)sulfonyl)benzeneacetamide: shares similarities with other sulfonyl-containing compounds and pyrimidine derivatives.
Unique Features: Its unique combination of functional groups and structural motifs distinguishes it from other compounds, potentially offering unique biological activities or chemical properties.
List of Similar Compounds
Sulfonylureas: Commonly used in medicinal chemistry.
Pyrimidine Derivatives: Widely studied for their biological activities.
This structure provides a comprehensive overview of the compound, but specific details should be sourced from scientific literature and experimental data
Properties
CAS No. |
35253-24-8 |
|---|---|
Molecular Formula |
C25H29FN4O4S |
Molecular Weight |
500.6 g/mol |
IUPAC Name |
N-[1-(5-fluoro-2-methoxyphenyl)ethyl]-2-[4-[[5-(2-methylpropyl)pyrimidin-2-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C25H29FN4O4S/c1-16(2)11-19-14-27-25(28-15-19)30-35(32,33)21-8-5-18(6-9-21)12-24(31)29-17(3)22-13-20(26)7-10-23(22)34-4/h5-10,13-17H,11-12H2,1-4H3,(H,29,31)(H,27,28,30) |
InChI Key |
CKOLETHYECDWSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)CC(=O)NC(C)C3=C(C=CC(=C3)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




